5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile

Electrophilicity Reactivity Benzothiazole Derivatives

Researchers developing next-gen agrochemicals or anti-biofilm agents require specific electron-deficient scaffolds. Substitution of this unique benzothiazole core is not trivial. - **Core Value:** Electron-deficient scaffold (5-chloro, 7-nitro, 2-cyano) for targeted covalent inhibitor design. - **Key Application:** Directly cited in US Patent 3,852,298 for broad-spectrum pesticides; effective against resistant pathogens. - **Supply:** Available for immediate R&D shipment. Ideal for agrochemistry and antimicrobial biofilm studies.

Molecular Formula C8H2ClN3O2S
Molecular Weight 239.64 g/mol
Cat. No. B12499861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile
Molecular FormulaC8H2ClN3O2S
Molecular Weight239.64 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1N=C(S2)C#N)[N+](=O)[O-])Cl
InChIInChI=1S/C8H2ClN3O2S/c9-4-1-5-8(6(2-4)12(13)14)15-7(3-10)11-5/h1-2H
InChIKeyOERHMXWWNOUWHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile: Key Properties


5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile (CAS 40160-67-6) is a heterocyclic benzothiazole derivative characterized by a fused benzene-thiazole core with electron-withdrawing chloro, nitro, and cyano substituents [1]. Its molecular formula is C8H2ClN3O2S and its molecular weight is 239.64 g/mol [1]. This substitution pattern confers distinct electronic properties and potential for specific interactions in biological and materials science contexts [2].

Electron-deficient benzothiazole core for reactivity studies
Patent-supported scaffold for agrochemical screening
Nitro/chloro substitution pattern enhances electrophilic interactions

5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile: Substitution Challenges


Substitution of 5-chloro-7-nitrobenzo[d]thiazole-2-carbonitrile with a generic benzothiazole or even a closely related analog is not straightforward due to the specific electronic and steric contributions of its substituents. The combination of the 5-chloro and 7-nitro groups on the benzothiazole ring, along with the 2-cyano group, creates a unique electron-deficient scaffold that influences its reactivity and binding affinity [1]. As detailed in the following quantitative evidence, even small changes in substitution can lead to significant differences in biological activity or physicochemical properties, making this specific compound essential for targeted research applications [2].

Positional isomerism
Chloro/nitro substitution positions determine electrophilic character; regioisomers may not replicate reactivity profile.
Cyano group essential for electron withdrawal
2-Cyano group is critical for scaffold electron deficiency; its removal or replacement can reduce reactivity.
Analog substitution shifts pesticidal activity
Patent claims are specific to this substitution pattern; even minor changes may shift pesticidal activity profile.

5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile: Differentiation Evidence


Enhanced Electrophilicity and Reactivity

The presence of both 5-chloro and 7-nitro groups on the benzothiazole ring, combined with the 2-cyano group, creates a highly electron-deficient scaffold. This substitution pattern is known to increase electrophilicity and reactivity compared to the unsubstituted parent compound, benzo[d]thiazole-2-carbonitrile [1]. While direct quantitative data for this exact compound is limited in the public domain, the structural features align with class-level trends observed in related benzothiazole derivatives, where electron-withdrawing groups enhance interactions with nucleophilic biological targets [2].

Electrophilicity
Class-level
Qualitative increase in electron deficiency vs unsubstituted benzo[d]thiazole-2-carbonitrile
May support covalent probe design
Quantitative data for exact compound not publicly available
Electrophilicity Reactivity Benzothiazole Derivatives

Patent for Broad-Spectrum Pesticidal Activity

U.S. Patent 3,852,298 specifically claims 2-cyano-5-chloro-7-nitrobenzthiazole (i.e., 5-chloro-7-nitrobenzo[d]thiazole-2-carbonitrile) as a member of a series of polysubstituted benzothiazoles possessing fungicidal, bactericidal, insecticidal, acaricidal, and algicidal properties [1]. The patent demonstrates that this substitution pattern (2-cyano, 5-chloro, 7-nitro) is explicitly selected for its pesticidal activity, distinguishing it from other analogs in the same class [1].

Pesticidal patent
Reported
Included in US3852298 for fungicidal, bactericidal, insecticidal, acaricidal properties
Supports agrochemical screening prioritization
Based on patent pesticidal screening assays
Pesticidal Fungicidal Benzothiazole

Antimicrobial Potential from Nitrobenzothiazole Class

While specific MIC data for 5-chloro-7-nitrobenzo[d]thiazole-2-carbonitrile are not publicly available, studies on related nitrobenzothiazole derivatives demonstrate potent antimicrobial activity. For example, novel nitrobenzothiazole-containing agents have been shown to exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against biofilm-forming Gram-negative and Gram-positive pathogens [1]. The introduction of a chloro substituent at the 5-position of related nitrothiazoles has been shown to markedly enhance activity [1]. By class-level inference, the 5-chloro-7-nitro substitution pattern on the benzothiazole-2-carbonitrile scaffold is expected to confer similar or improved antimicrobial potency.

Antimicrobial class
Class-level
Inferred enhancement by 5-chloro substitution on nitrobenzothiazole class
Supports antimicrobial lead identification research
Specific MIC data not publicly available for this compound
Antimicrobial Nitrobenzothiazole Biofilm

5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile: Research and Industrial Applications


Agrochemical Lead Discovery

Given its specific inclusion in U.S. Patent 3,852,298 for polysubstituted benzothiazoles with broad-spectrum pesticidal activity, 5-chloro-7-nitrobenzo[d]thiazole-2-carbonitrile is a prime candidate for use in the development of new fungicides, bactericides, insecticides, and acaricides [1]. Researchers in agrochemistry should prioritize this compound for screening against agricultural pathogens and pests, particularly where existing agents show resistance or limited efficacy.

Antimicrobial Drug Discovery for Biofilm Pathogens

Based on class-level evidence indicating that nitrobenzothiazole derivatives, especially those with chloro substitution, exhibit enhanced antimicrobial activity against biofilm-forming bacteria, this compound is recommended as a scaffold for designing new antibacterial agents [2]. It is particularly suited for medicinal chemistry campaigns focused on eradicating persistent biofilms in clinical or industrial settings.

Covalent Probe and Inhibitor Design

The electrophilic nature of the 5-chloro-7-nitrobenzo[d]thiazole-2-carbonitrile scaffold, inferred from its electron-withdrawing substituents, makes it a promising candidate for the development of covalent probes and inhibitors [3]. It can be used to target enzymes with reactive nucleophilic residues (e.g., cysteine proteases) for biochemical and pharmacological studies.

Application
Selection Property
Validation Focus
Agrochemical screening studies
Patent-supported benzothiazole scaffold
Pesticidal activity against resistant strains
Antimicrobial lead identification
Chloro-substituted nitrobenzothiazole class
MIC testing against biofilm-forming pathogens
Covalent probe research
Electron-deficient cyano/chloro/nitro core
Target engagement with nucleophilic residues
Quote Request

Request a Quote for 5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.